molecular formula C14H20F3N3O3S B2731554 3-Cyclopropyl-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705941-93-0

3-Cyclopropyl-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No. B2731554
CAS RN: 1705941-93-0
M. Wt: 367.39
InChI Key: NYFRVEVTGSKGAL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H20F3N3O3S and its molecular weight is 367.39. The purity is usually 95%.
The exact mass of the compound 3-Cyclopropyl-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyclopropyl-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound 3-Cyclopropyl-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole belongs to a class of compounds that have shown diverse biological activities. Compounds with the 1,3,4-oxadiazole core, similar to the one described, have been extensively studied for their synthesis, spectral analysis, and biological evaluation. These studies have revealed significant findings:

  • Synthesis and Evaluation of Biological Activities : A study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. The compounds were screened for their butyrylcholinesterase (BChE) enzyme inhibition and subjected to molecular docking studies, demonstrating potential biological activities and interactions with human BChE protein residues important for ligand stabilization in the binding site (Khalid et al., 2016).

  • Antibacterial Studies : Another research by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria, showcasing the antimicrobial potential of such compounds (Khalid et al., 2016).

  • Anticancer Properties : A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated their potential as anticancer agents. The synthesized compounds showed promising anticancer activity, with certain derivatives demonstrating strong anticancer properties relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).

properties

IUPAC Name

3-cyclopropyl-5-[[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O3S/c15-14(16,17)5-7-24(21,22)20-6-1-2-10(9-20)8-12-18-13(19-23-12)11-3-4-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFRVEVTGSKGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCC(F)(F)F)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

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